Ethyl 4-amino-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]pyrimidine-5-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
-
Core Structure: : The compound contains a pyrimidine ring, which is a six-membered heterocyclic ring composed of four carbon atoms and two nitrogen atoms. The ethyl ester group (C2H5COO-) is attached to the 5-position of the pyrimidine ring.
-
Functional Groups
Amino Group (NH2): Positioned at the 4-position of the pyrimidine ring.
Trifluoromethyl Group (CF3): Attached to the phenyl ring.
Sulfanyl Group (SH): Connected to the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. Here are a couple of notable methods:
-
Multistep Synthesis
- Start with a suitable precursor containing the pyrimidine ring.
- Introduce the amino group at the 4-position using appropriate reagents.
- Install the trifluoromethyl group on the phenyl ring.
- Finally, add the ethyl ester group at the 5-position.
- Reaction conditions and reagents vary depending on the specific route.
-
One-Pot Synthesis
- Combine appropriate starting materials in a single reaction vessel.
- Employ catalysts or reagents that facilitate multiple bond formations simultaneously.
- Optimize conditions to achieve high yields.
Industrial Production:
The industrial-scale production of this compound typically involves efficient and scalable synthetic methods. specific proprietary processes may be confidential.
Chemical Reactions Analysis
Reactivity:
Oxidation: The sulfanyl group (SH) can undergo oxidation to form a sulfoxide (RSO) or a sulfone (RSO2).
Substitution: The amino group (NH2) can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (C=O) may yield the corresponding alcohol (C-OH).
Common Reagents:
NBS (N-bromosuccinimide): Used for benzylic bromination reactions .
Hydride Reducing Agents: For carbonyl reduction (e.g., lithium aluminum hydride, sodium borohydride).
Major Products:
- Oxidation of the sulfanyl group may lead to sulfoxide or sulfone derivatives.
- Substitution reactions can yield various analogs with modified functional groups.
Scientific Research Applications
This compound finds applications in diverse fields:
Medicine: Investigated for potential antitumor, anti-inflammatory, and antiviral properties .
Chemistry: Serves as a building block for more complex molecules.
Industry: May be used in the synthesis of novel materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare it to related pyrimidine derivatives. Its unique combination of functional groups sets it apart.
Properties
Molecular Formula |
C16H15F3N4O3S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl 4-amino-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H15F3N4O3S/c1-2-26-14(25)11-7-21-15(23-13(11)20)27-8-12(24)22-10-5-3-4-9(6-10)16(17,18)19/h3-7H,2,8H2,1H3,(H,22,24)(H2,20,21,23) |
InChI Key |
FICLESMUJKJVMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.